molecular formula C15H11ClN4O2 B14946583 4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid

4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B14946583
M. Wt: 314.72 g/mol
InChI Key: VUUFLRSKRRURQM-UHFFFAOYSA-N
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Description

4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is an organic compound that features a tetrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form 3-chlorobenzyl azide. The azide is then cyclized to form the tetrazole ring.

    Coupling with Benzoic Acid: The tetrazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid: Features a tetrazole ring and a benzoic acid moiety.

    4-[2-(3-bromobenzyl)-2H-tetrazol-5-yl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-[2-(3-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in this compound can influence its reactivity and interactions with biological targets, making it unique compared to its analogs with different substituents.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

4-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C15H11ClN4O2/c16-13-3-1-2-10(8-13)9-20-18-14(17-19-20)11-4-6-12(7-5-11)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

VUUFLRSKRRURQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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